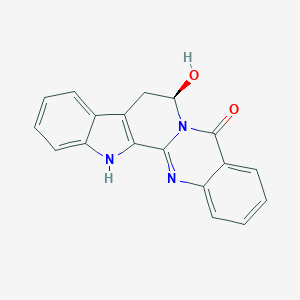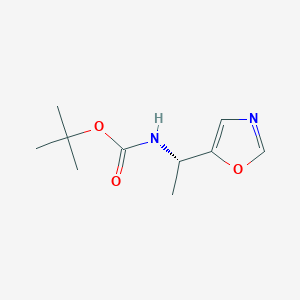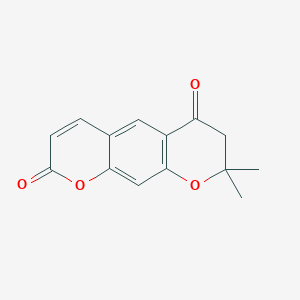
Graveolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Graveolone is a natural compound that is found in several plant species. It is a sesquiterpene lactone that has been studied for its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Antifungal Activity
Graveolone, found in various plants, exhibits significant antifungal properties. For example, ethanolic and hexanic extracts of Lippia graveolens (which contain Graveolone) have been shown to effectively inhibit postharvest fungi that cause diseases in fruits like apple, mango, and orange (Rodríguez et al., 2011). This indicates graveolone's potential as a natural fungicide in agricultural settings.
Anticancer Potential
Graveolone isolated from Anethum sowa L. root extracts shows promise in cancer therapy. Molecular docking investigations have suggested its potential therapeutic tendencies against various forms of cancer (Saleh‐e‐In et al., 2019). This opens up new avenues for drug development in oncology.
Phytochemical Analysis
Graveolone has been identified as a component in various plant extracts, such as Broussonetia papyrifera branches (Chao et al., 2006). These studies contribute to the broader understanding of plant biochemistry and the potential for discovering novel compounds with therapeutic properties.
Phytotoxic Effects
In studies of the phytotoxic activity of graveolone, it has been observed to inhibit the growth of various plant species like Lactuca sativa (lettuce) and Lemna paucicostata (duckweed) (Hale et al., 2004). This suggests its potential use as a natural herbicide or in the study of plant growth regulation.
Propiedades
Número CAS |
16499-05-1 |
|---|---|
Nombre del producto |
Graveolone |
Fórmula molecular |
C21H22O7 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione |
InChI |
InChI=1S/C14H12O4/c1-14(2)7-10(15)9-5-8-3-4-13(16)17-11(8)6-12(9)18-14/h3-6H,7H2,1-2H3 |
Clave InChI |
WEDGVCZUPFZNDE-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C |
SMILES canónico |
CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C |
melting_point |
177.5-178°C |
Otros números CAS |
16499-05-1 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



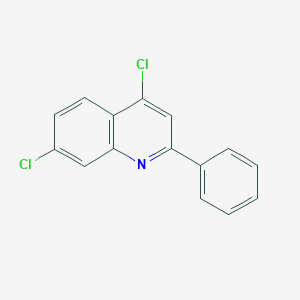
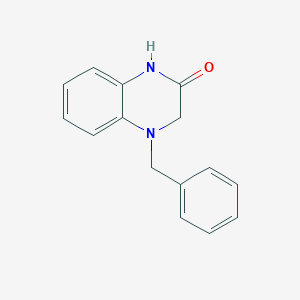
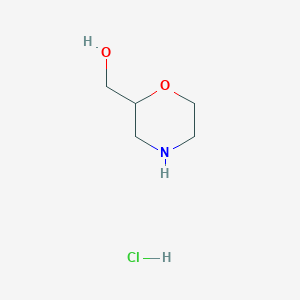
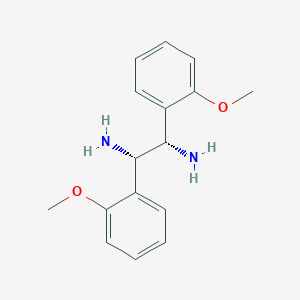
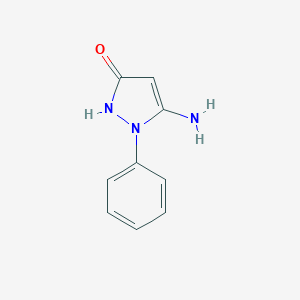
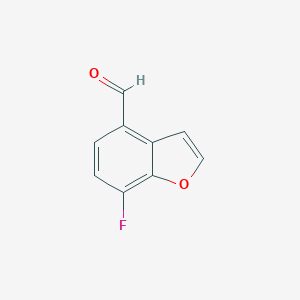
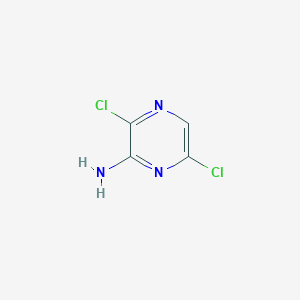
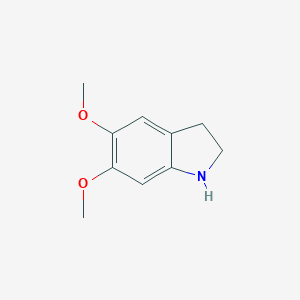
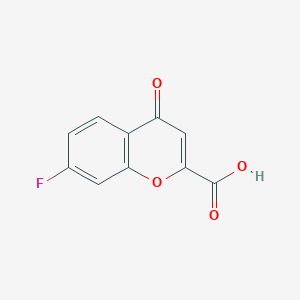
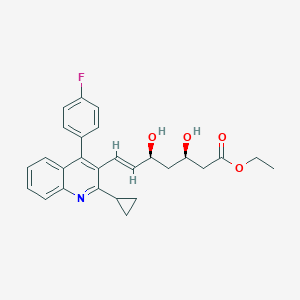
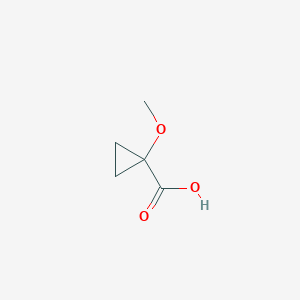
![2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B190269.png)
